
Ornidazol
Descripción general
Descripción
El Ornidazol es un antibiótico nitroimidazólico sintético utilizado para tratar infecciones por protozoos como la tricomoniasis, la amebiasis y la giardiasis . También es efectivo contra infecciones bacterianas anaerobias . La fórmula química del this compound es C7H10ClN3O3, y tiene una masa molar de 219.63 g/mol .
Aplicaciones Científicas De Investigación
Treatment of Parasitic Infections
Ornidazole is primarily recognized for its efficacy against various parasitic infections, notably Trichomonas vaginalis and Entamoeba histolytica . Research indicates that ornidazole has a superior pharmacological profile compared to other nitroimidazoles like metronidazole.
Clinical Efficacy
- A study demonstrated that L-ornidazole formulations showed enhanced efficacy and reduced toxicity compared to racemic mixtures. The clinical applications focus on treating infections with minimal adverse effects, allowing for long-term use at higher doses without significant risk to patient safety .
- A meta-analysis involving randomized controlled trials highlighted that ornidazole significantly improved treatment outcomes for pericoronitis, reducing pain and inflammation more effectively than standard treatments .
Dental Applications
Ornidazole has been effectively utilized in dentistry, particularly for managing conditions like pericoronitis and orofacial infections.
Pericoronitis Treatment
- In a meta-analysis involving 16 randomized controlled trials with over 2000 patients, ornidazole treatment resulted in a significantly higher effective rate compared to routine treatments (RR = 1.22, p < 0.001). The treatment also reduced the time to pain disappearance and alleviated swelling .
Orofacial Infections
- A double-blind study comparing ornidazole with phenoxymethylpenicillin found that ornidazole was more effective in treating orofacial infections caused by anaerobic bacteria. All patients receiving ornidazole were cured within seven days, while some penicillin recipients did not respond satisfactorily .
Pharmacokinetics and Safety Profile
Ornidazole's pharmacokinetic properties are favorable for clinical use:
- The drug has a longer half-life (approximately 14.4 hours) compared to metronidazole and tinidazole, which enhances its efficacy duration .
- Studies have shown that L-ornidazole has better pharmacokinetic characteristics and lower central nervous system toxicity than its D-enantiomer and racemic counterparts .
Adverse Effects and Case Studies
While ornidazole is generally well-tolerated, some adverse effects have been reported:
- A case study documented ornidazole-induced encephalopathy in a patient who experienced neurological symptoms after prolonged use. Symptoms improved upon discontinuation of the drug, suggesting the need for careful monitoring during treatment .
- Another case highlighted ataxia associated with ornidazole use, emphasizing the importance of recognizing potential side effects in clinical practice .
Summary Table of Clinical Applications
Mecanismo De Acción
El Ornidazol ejerce sus efectos penetrando en la célula microbiana y sometiéndose a la reducción de su grupo nitro bajo la influencia de las nitroreductasas del microorganismo . El nitroimidazol reducido forma compuestos con el ADN, causando la degradación y la interrupción de los procesos de replicación y transcripción del ADN . Esto lleva a la muerte del microorganismo.
Análisis Bioquímico
Biochemical Properties
Ornidazole interacts with various enzymes and proteins in biochemical reactions. It is selectively taken up by anaerobic organisms and protozoa, where it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis .
Cellular Effects
Ornidazole has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively reduce cell viability and migration ability, inhibit angiogenesis, and metastatic abilities in non-small cell lung cancer (NSCLC) cells .
Molecular Mechanism
The mechanism of action of Ornidazole involves its selective uptake by anaerobic organisms and protozoa. Once inside the cell, it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ornidazole have been observed to change over time. For example, in a study involving patients with hepatobiliary diseases, 19 metabolites of Ornidazole were identified in human urine after an intravenous drip infusion of 500 mg of the drug .
Dosage Effects in Animal Models
In animal models, the effects of Ornidazole have been observed to vary with different dosages. For example, in a rat model of endometriosis, Ornidazole was found to reduce the progression of the disease .
Metabolic Pathways
Ornidazole is mainly metabolized in the liver through glucuronidation, with other metabolic pathways including oxidation and hydrolysis . The majority of the prodrug and its metabolites are eliminated by the kidneys and excreted in the urine (about 70%), and only a small fraction is excreted in the bile and feces (about 20%) .
Métodos De Preparación
El Ornidazol se sintetiza comercialmente a través de una reacción catalizada por ácido entre 2-metil-5-nitroimidazol y epiclorhidrina . Las condiciones de reacción típicamente involucran el uso de ácido clorhídrico como catalizador y el calentamiento de la mezcla para facilitar la reacción . Los métodos de producción industrial a menudo implican rutas sintéticas similares pero a mayor escala, asegurando la pureza y el rendimiento del producto final .
Análisis De Reacciones Químicas
El Ornidazol experimenta varios tipos de reacciones químicas, incluyendo:
Reducción: El grupo nitro en this compound puede reducirse a un grupo amino bajo condiciones específicas.
Oxidación: El this compound puede oxidarse, lo que lleva a la formación de varios productos oxidativos.
Sustitución: El átomo de cloro en this compound puede sustituirse por otros nucleófilos en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno para la reducción, agentes oxidantes como el peróxido de hidrógeno para la oxidación y nucleófilos como el hidróxido de sodio para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
El Ornidazol es similar a otros antibióticos nitroimidazólicos como el metronidazol y el tinidazol . Es más bien tolerado y tiene un espectro antimicrobiano más amplio . A diferencia del metronidazol, se ha descubierto que el this compound tiene una vida media más larga, lo que permite una dosificación menos frecuente . Otros compuestos similares incluyen secnidazol y nimorazol, que también pertenecen a la clase de antibióticos nitroimidazólicos .
La singularidad del this compound reside en su actividad de amplio espectro y mejor tolerancia en comparación con otros antibióticos nitroimidazólicos .
Actividad Biológica
Ornidazole is a third-generation nitroimidazole compound primarily used for its antimicrobial properties, particularly against anaerobic bacteria and protozoa. Its biological activity has been extensively studied, revealing significant implications for clinical applications and potential side effects.
Ornidazole exerts its antimicrobial effects through the generation of reactive nitro radical anions (R–NO₂˙−) upon reduction in anaerobic conditions. This process interferes with DNA synthesis and function in susceptible organisms, leading to cell death. The compound is particularly effective against Entamoeba histolytica , a pathogenic protozoan responsible for amoebic dysentery.
Efficacy in Clinical Use
Clinical Studies and Meta-Analyses
Recent meta-analyses have demonstrated that ornidazole significantly improves clinical outcomes in various infections. For instance, a study involving 2004 patients across 16 randomized controlled trials (RCTs) indicated that ornidazole treatment resulted in a higher effective rate compared to routine treatments (RR = 1.22, p < 0.001). The treatment also reduced oral bacterial density and the duration of symptoms such as pain and swelling associated with pericoronitis .
Outcome | Ornidazole Group | Control Group | Statistical Significance |
---|---|---|---|
Effective Rate | Higher | Lower | RR = 1.22, p < 0.001 |
Oral Bacterial Density Reduction | -26.13 | N/A | p < 0.05 |
Time to Pain Disappearance | -0.64 | N/A | p < 0.05 |
Time to Redness Disappearance | -1.45 | N/A | p < 0.05 |
Side Effects and Toxicity
Despite its efficacy, ornidazole is associated with several adverse effects, particularly neurological complications when used over extended periods. A notable case study reported ornidazole-induced encephalopathy (OIE) in a patient who had taken the drug daily for nearly four years. Symptoms included unsteady gait and psychiatric disorders, which improved upon discontinuation of the drug .
Summary of Ornidazole-Induced Encephalopathy Cases
Patient Age | Duration of Use | Symptoms | Outcome After Withdrawal |
---|---|---|---|
62 years | 4 years | Ataxia, psychiatric issues | Symptoms improved |
Various | Up to 4 years | Ataxia, irritability | Symptoms resolved |
Comparative Studies
Ornidazole's efficacy has been compared with other nitroimidazoles such as metronidazole and tinidazole. Studies indicate that ornidazole has a lower minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), suggesting superior antibacterial activity . Additionally, its longer half-life (14.4 hours) allows for less frequent dosing compared to its predecessors.
Propiedades
IUPAC Name |
1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045420 | |
Record name | Ornidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16773-42-5 | |
Record name | Ornidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16773-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ornidazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ornidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13026 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ornidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ornidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ornidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ornidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ORNIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62XCK0G93T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.